Cas no 83-38-5 (2,6-Dichlorobenzaldehyde)

2,6-Dichlorobenzaldehyde structure
2,6-Dichlorobenzaldehyde structure
상품 이름:2,6-Dichlorobenzaldehyde
CAS 번호:83-38-5
MF:C7H4Cl2O
메가와트:175.012060165405
MDL:MFCD00003307
CID:34289
PubChem ID:6737

2,6-Dichlorobenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 2,6-Dichlorobenzaldehyde
    • o,o'-dichlorobenzaldehyde
    • 2.6-Dichlorobenzaldehyde
    • 2,5-DICHLORO-2'-PYRROLIDINOMETHYL BENZOPHENONE
    • 2,6-Cl2-benzaldehyde
    • 2,6-Dichloobenzaldehyde
    • 2,6-Dichlor-Benzaldehyd
    • 2,6-Dichlorobenzalde
    • 2,6-dichloro-benzaldehyd
    • 2,6-dichlorobenzyl aldehyde
    • 2,6-dichlorophenylaldehyde
    • 2,6-dicholorobenzaldehyde
    • 6-Dichlorobenzaldehyde
    • FT-0610593
    • Q-200208
    • Z57773430
    • (2,6-dichlorophenyl)methanone
    • HMS3039H11
    • NSC-7193
    • DTXCID304970
    • STK199280
    • CS-W007684
    • NCGC00258296-01
    • UNII-781ADM5611
    • NCGC00091746-01
    • AKOS000119432
    • PS-6006
    • NCGC00091746-02
    • 2,6-dichloro -benzaldehyde
    • Q27266626
    • 2,6dichloro-benzaldehyde
    • F3098-5169
    • D0331
    • 781ADM5611
    • DTXSID5024970
    • Benzaldehyde,6-dichloro-
    • SCHEMBL96214
    • MFCD00003307
    • D70634
    • 2,6-Dichlorobenzaldehyde, purum, >=99.0% (T)
    • InChI=1/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4
    • NCGC00091746-03
    • SMR001370881
    • LS-1824
    • CAS-83-38-5
    • 2,6-dichloro benzaldehyde
    • EN300-18410
    • EINECS 201-472-2
    • CCRIS 6014
    • 2,6-dichloro-benzaldehyde
    • 2,6-dichlorbenzaldehyd
    • 83-38-5
    • NSC 7193
    • NSC7193
    • CHEMBL1442731
    • Tox21_200742
    • BBL023680
    • AM20060735
    • A840567
    • Benzaldehyde, 2,6-dichloro-
    • MLS002415691
    • 2,6-Dichlorobenzaldehyde, 99%
    • 2,6-Dichlorobenzaldehyde (ACI)
    • o,o′-Dichlorobenzaldehyde
    • NS00038251
    • o,o'Dichlorobenzaldehyde
    • o,o'-Dichlorobenzaldehyde; NSC 7193;
    • DB-015923
    • Benzaldehyde, 2,6dichloro
    • MDL: MFCD00003307
    • 인치: 1S/C7H4Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
    • InChIKey: DMIYKWPEFRFTPY-UHFFFAOYSA-N
    • 미소: O=CC1C(Cl)=CC=CC=1Cl
    • BRN: 386477

계산된 속성

  • 정밀분자량: 173.96400
  • 동위원소 질량: 173.964
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 117
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 17.1A^2
  • 소수점 매개변수 계산 참조값(XlogP): 2.6
  • 표면전하: 0

실험적 성질

  • 색과 성상: 공업급은 흰색이나 옅은 황색의 결정분말이다.
  • 밀도: 1.3456 (rough estimate)
  • 융해점: 68.0 to 72.0 deg-C
  • 비등점: 231°C/8mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 212°f
    섭씨: 100°c
  • 굴절률: 1.5756 (estimate)
  • 용해도: <1g/l insoluble
  • 수용성: <0.1 g/100 mL at 23 ºC
  • 안정성: Stable. Incompatible with strong oxidizing agents, strong bases. Air, light and moisture sensitive.
  • PSA: 17.07000
  • LogP: 2.80590
  • 용해성: 열에탄올과 열에틸에테르에 용해되며 물에 용해되지 않는다.
  • 민감성: Air Sensitive

2,6-Dichlorobenzaldehyde 보안 정보

  • 기호: GHS05
  • 제시어:위험했어
  • 신호어:Danger
  • 피해 선언: H314
  • 경고성 성명: P280,P305+P351+P338,P310
  • 위험물 운송번호:UN 3261 8/PG 2
  • WGK 독일:2
  • 위험 범주 코드: 34
  • 보안 지침: S26-S27-S28-S36/37/39-S45-S37/39
  • 위험물 표지: C
  • 위험 등급:8
  • 패키지 그룹:III
  • 위험 용어:R36/37/38
  • 저장 조건:Store at room temperature
  • TSCA:Yes
  • 보안 용어:8
  • 포장 등급:III

2,6-Dichlorobenzaldehyde 세관 데이터

  • 세관 번호:29130000
  • 세관 데이터:

    ?? ?? ??:

    2913000090

    개요:

    2913000090 제2912항에 열거된 제품의 기타 파생물[할로겐화, 술폰화, 아질기 또는 아질기 파생물을 가리킨다].부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 2913000090 제2912류 제품의 할로겐화, 술폰화, 질화 또는 아질화 파생물 교육 관세: 17.0% 환급률: 9.0%?? ??:none Most favored nation tariff:5.5% General tariff:30.0%

2,6-Dichlorobenzaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-18410-1.0g
2,6-dichlorobenzaldehyde
83-38-5 95%
1g
$24.0 2023-04-26
Enamine
EN300-18410-50.0g
2,6-dichlorobenzaldehyde
83-38-5 95%
50g
$45.0 2023-04-26
Life Chemicals
F3098-5169-10g
"2,6-Dichlorobenzaldehyde"
83-38-5 95%+
10g
$84.0 2023-11-21
Alichem
A014000088-250mg
2,6-Dichlorobenzaldehyde
83-38-5 97%
250mg
$470.40 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D806724-500g
2,6-Dichlorobenzaldehyde
83-38-5 98%
500g
364.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D56500-25G
2,6-Dichlorobenzaldehyde
83-38-5
25g
¥223.12 2023-11-09
TRC
D431850-250mg
2,6-Dichlorobenzaldehyde
83-38-5
250mg
$ 178.00 2023-09-07
TRC
D431850-2.5g
2,6-Dichlorobenzaldehyde
83-38-5
2.5g
$ 1413.00 2023-09-07
eNovation Chemicals LLC
D409489-500g
2,6-Dichlorobenzaldehyde
83-38-5 97%
500g
$235 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D104209-250g
2,6-Dichlorobenzaldehyde
83-38-5 99%
250g
¥195.90 2023-09-03

2,6-Dichlorobenzaldehyde 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Oxygen Catalysts: tert-Butyl nitrite ,  4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (magnetic core-shell nanoparticle-supported) Solvents: Water ;  29 h, 1 atm, 50 °C
참조
A Highly Recyclable Magnetic Core-Shell Nanoparticle-Supported TEMPO catalyst for Efficient Metal- and Halogen-Free Aerobic Oxidation of Alcohols in Water
Karimi, Babak; et al, Chemistry - A European Journal, 2011, 17(22), 6056-6060

합성회로 2

반응 조건
1.1 Reagents: Tetrabutylammonium bromide ,  Sodium nitrite ,  Oxygen Catalysts: Tempo (SBA-15-supported) Solvents: Acetic acid ;  1.5 h, 50 °C
참조
Green, transition-metal-free aerobic oxidation of alcohols using a highly durable supported organocatalyst
Karimi, Babak; et al, Angewandte Chemie, 2007, 46(38), 7210-7213

합성회로 3

반응 조건
1.1 Reagents: Aluminate(1-), [N1,N2-dimethyl-1,2-ethanediaminato(2-)-κN1,κN2]dihydro-, lithium… ;  0 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Selective conversion of aromatic nitriles to aldehydes by lithium N,N'-dimethylethylenediaminoaluminum hydride
Cha, Jin Soon; et al, Bulletin of the Korean Chemical Society, 2002, 23(12), 1697-1698

합성회로 4

반응 조건
1.1 Reagents: Aluminate(1-), hydrobis(2-methylpropyl)(morpholinato-κN4)-, lithium (1:1), (T-4)… Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Lithium diisobutylmorpholinoaluminum hydride (LDBMOA) as an effective partial reducing agent for tertiary amides and nitriles
Kim, Yu Ri; et al, Bulletin of the Korean Chemical Society, 2012, 33(12), 4194-4196

합성회로 5

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Chlorosuccinimide Catalysts: Anthranilic acid ,  Silver trifluoroacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  24 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups
Liu, Xi-Hai; et al, Journal of the American Chemical Society, 2017, 139(2), 888-896

합성회로 6

반응 조건
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  1-Butyl-3-methylimidazolium bromide ;  65 min, rt
참조
Mild oxidative deprotection of aromatic hydrazones and semicarbazones with KMnO4 in ionic liquid medium
Safaei-Ghomi, Javad; et al, Organic Preparations and Procedures International, 2011, 43(4), 372-376

합성회로 7

반응 조건
1.1 Catalysts: Citric acid Solvents: Water ;  9 min
참조
Citric acid catalyzed deprotection of carbonyl compounds from phenylhydrazones, semicarbazones and oximes under microwave irradiations
El Rahman, Naglaa M. Abd; et al, Oriental Journal of Chemistry, 2017, 33(4), 2030-2035

합성회로 8

반응 조건
1.1 Reagents: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride Solvents: Chloroform
참조
3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride (BMTC), a new reagent for regeneration of carbonyl compounds from their N,N-dimethyl hydrazones
Balram, B.; et al, Indian Journal of Chemistry, 2000, (8), 626-627

합성회로 9

반응 조건
1.1 Reagents: Silica ;  6 min
참조
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

합성회로 10

반응 조건
1.1 Catalysts: Iron oxide (Fe3O4) Solvents: Water ;  45 min, 60 °C
참조
Nano Fe3O4 as green catalyst for Beckmann rearrangement under ultrasound irradiation
Koshteh, Mostafa Karim; et al, Journal of the Mexican Chemical Society, 2017, 61(1), 28-34

합성회로 11

반응 조건
1.1 Reagents: Tetrabutylammonium periodate Catalysts: Imidazole ,  (SP-5-13)-Chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)ethylidyne]]bis[phenolato-… Solvents: Chloroform ;  40 min, rt
참조
Biomimetic catalytic decarboxylation of phenylacetic acid derivatives by manganese(III) complex
Montazerozohori, M.; et al, Asian Journal of Chemistry, 2011, 23(3), 1081-1084

합성회로 12

반응 조건
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Methanol ;  3 h, rt
참조
(NH4)3PW12O40 as an efficient and reusable catalyst for the synthesis and deprotection of 1,1-diacetates
Satam, Jitendra R.; et al, Synthetic Communications, 2008, 38(4), 595-602

합성회로 13

반응 조건
1.1 Reagents: Aluminate(1-), hydrobis(2-methylpropyl)(1-piperidinyl)-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
참조
Selective reduction of aromatic nitriles to aldehydes by lithium diisobutylpiperidinohydroaluminate (LDBPA)
Ha, Ji Hyun; et al, Bulletin of the Korean Chemical Society, 2005, 27(1), 121-122

합성회로 14

반응 조건
1.1 Reagents: Water Catalysts: Nickel(2+), tris(1,2-ethanediamine-κN1,κN2)-, (OC-6-11)-, salt with thiosulfuric… Solvents: Chloroform
참조
Facile and rapid regeneration of carbonyl compounds from their N,N-dimethylhydrazones by employing transition metal complexes
Kamal, Ahmed; et al, Synlett, 2000, (10), 1482-1484

합성회로 15

반응 조건
1.1 Catalysts: β-Cyclodextrin Solvents: Water ;  50 °C; 10 h, 50 °C
참조
Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water
Krishnaveni, N. Srilakshmi; et al, Journal of Organic Chemistry, 2003, 68(5), 2018-2019

합성회로 16

반응 조건
1.1 Catalysts: Phosphoric acid (silica supported) Solvents: Methanol ;  45 min, rt
참조
Silica phosphoric acid, an efficient and recyclable catalyst for the solvent-free synthesis of acylals and their deprotection in MeOH
Zhang, Fuyi; et al, Synthetic Communications, 2010, 40(21), 3240-3250

합성회로 17

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Palladium, bis(acetato-κO)[3-[[di(2-pyridinyl-κN)methylene]amino]-1-propanol]-, … (silica-anchored) Solvents: Toluene ;  75 - 80 °C
1.2 Reagents: Oxygen
1.3 Solvents: Toluene ;  10 h, 75 - 80 °C
참조
A Bipyridyl Palladium Complex Covalently Anchored onto Silica as an Effective and Recoverable Interphase Catalyst for the Aerobic Oxidation of Alcohols
Karimi, Babak; et al, Organometallics, 2005, 24(19), 4695-4698

합성회로 18

반응 조건
1.1 Reagents: Thiazolium, 5-(2-hydroxyethyl)-4-methyl-3-(phenylmethyl)-, (T-4)-chlorotrioxochr… Solvents: Chloroform ;  3.5 h, reflux
참조
3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chlorochromate (BCC) as oxidizing agent
Swamy, Ponnapali Veerabhadra; et al, Pharma Chemica, 2012, 4(4), 1674-1678

합성회로 19

반응 조건
1.1 Reagents: Iodobenzene diacetate Catalysts: Imidazole ,  (SP-5-12)-(Acetato-κO)[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κ… Solvents: Dichloromethane ,  Water ;  9 min, rt
참조
Biomimetic decarboxylation of carboxylic acids with PhI(OAc)2 catalyzed by manganese porphyrin [Mn(TPP)OAc]
Reza, Karimipour Gholam; et al, Chemical Research in Chinese Universities, 2008, 24(4), 464-468

합성회로 20

반응 조건
1.1 Reagents: Tetrabutylammonium periodate Catalysts: Imidazole ,  (SP-5-13)-Chloro[[2,2′-[1,2-phenylenebis(methylidynenitrilo-κN)]bis[phenolato-κO… Solvents: Dichloromethane ;  10 min, rt
참조
Catalytic oxidative decarboxylation of some arylacetic acids promoted by new Mn(III) and Fe(III) Schiff base complexes
Montazerozohori, Morteza; et al, ARKIVOC (Gainesville, 2008, (11), 238-246

합성회로 21

반응 조건
1.1 Reagents: Oxygen Solvents: Ethanol ;  8 h, 25 °C
참조
Visible-light assisted of nano Ni/g-C3N4 with efficient photocatalytic activity and stability for selective aerobic C-H activation and epoxidation
Hosseini-Sarvari, Mona ; et al, Journal of Organometallic Chemistry, 2020, 928,

합성회로 22

반응 조건
1.1 Catalysts: Ferric triflate ,  2,6-Bis[(2S,4R,5R)-1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-4,5-diphenyl-2-imid… Solvents: 1,2-Dichloroethane ;  1 h, 35 °C
1.2 Reagents: Oxygen ;  24 h, 1 atm, 35 °C → 70 °C
참조
Green and Efficient: Iron-Catalyzed Selective Oxidation of Olefins to Carbonyls with O2
Gonzalez-de-Castro, Angela; et al, Journal of the American Chemical Society, 2015, 137(25), 8206-8218

합성회로 23

반응 조건
1.1 Reagents: Water Catalysts: Sulfuric acid ;  1 h, 80 °C
참조
Synthesis of 2,6-dichlorobenzaldehyde
Liu, Rui-xiang, Ranliao Yu Ranse, 2003, 40(4), 219-220

합성회로 24

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Cyanuric chloride Solvents: Dichloromethane ;  2.15 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
New applications of 2,4,6-trichloro-1,3,5-triazine (TT) in synthesis: Highly efficient and chemoselective deprotection and ring-enlargement of dithioacetals and oxathioacetals
Karimi, Babak; et al, Synthesis, 2003, (16), 2547-2551

합성회로 25

반응 조건
1.1 Reagents: Potassium persulfate ,  Poly(methylhydrosiloxane) Catalysts: Ferrocene ,  Iron(II) phthalocyanine Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
참조
Bio-inspired iron-catalyzed oxidation of alkylarenes enables late-stage oxidation of complex methylarenes to arylaldehydes
Hu, Penghui; et al, Nature Communications, 2019, 10(1), 1-9

합성회로 26

반응 조건
1.1 Reagents: Sodium iodide ,  Cerium trichloride Solvents: Acetonitrile
1.2 Solvents: Ethyl acetate
참조
A mild and efficient method for deprotection of 1,1-diacetates by CeCl3.7H2O - NaI system
Reddy, G. Sudhakar; et al, Indian Journal of Chemistry, 2002, (4), 863-864

합성회로 27

반응 조건
1.1 Reagents: Sodium periodate Catalysts: Ruthenium Solvents: Acetonitrile ,  Ethyl acetate ,  Water ;  3.5 h, 0 °C
참조
An improved protocol for the oxidative cleavage of alkynes, alkenes, and diols with recyclable Ru/C
Vijay, Kumar A.; et al, Synlett, 2009, (5), 739-742

합성회로 28

반응 조건
1.1 Reagents: Silica ;  5 min
참조
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

합성회로 29

반응 조건
1.1 Solvents: Tetrahydrofuran
참조
Synthesis, stability, and reactions of 2,6-dichlorophenyllithium
Kress, Thomas H.; et al, Synthesis, 1988, (10), 803-5

합성회로 30

반응 조건
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
참조
An efficient and rapid regeneration of carbonyl compounds from their N,N-dimethylhydrazones in presence of chlorotrimethylsilane/sodium iodide
Kamal, Ahmed; et al, Chemistry Letters, 1999, (8), 827-828

합성회로 31

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Chlorosuccinimide Catalysts: 4-(Trifluoromethyl)aniline ,  Palladium diacetate ,  5-Nitro-3-(trifluoromethyl)-2(1H)-pyridinone Solvents: 1,2-Dichloroethane ;  24 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Monodentate Transient Directing Group Enabled Pd-Catalyzed Ortho-C-H Methoxylation and Chlorination of Benzaldehydes
Li, Feng; et al, Organic Letters, 2019, 21(10), 3692-3695

합성회로 32

반응 조건
1.1 Reagents: Trimethylamine ,  Hydrogen peroxide Solvents: Water ;  2 h, reflux
참조
A green procedure for the oxidation of benzyl halides to aromatic aldehydes or ketones in aqueous media
Zheng, Pengwu; et al, Synthetic Communications, 2011, 41(1), 16-19

합성회로 33

반응 조건
1.1 Reagents: Oxygen ,  Sodium periodate Catalysts: 2234278-53-4 Solvents: Acetonitrile ,  Water ;  1 h, rt
참조
Synthesis and Structure of Ru(II) Complexes of Thiosemicarbazone: Highly Selective Catalysts for Oxidative Scission of Olefins to Aldehydes
Muthumari, Subramanian; et al, ChemistrySelect, 2018, 3(11), 3036-3041

합성회로 34

반응 조건
1.1 Reagents: Dimethyl sulfoxide Catalysts: Polyacrylamide (brominated) ;  80 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
참조
New application of cross-linked poly(N-bromoacrylamide) and poly(N-bromosuccinimide) as highly efficient and chemoselective heterogeneous polymeric catalysts for deprotection of 1,3-dithianes and 1,3-dithiolanes under mild conditions
Ebrahimzadeh, Farzaneh, Journal of Sulfur Chemistry, 2016, 37(1), 89-104

합성회로 35

반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Diisopropylamine Solvents: Tetrahydrofuran ;  10 min, -78 °C
1.2 Reagents: Butyllithium ;  -78 °C; 1.5 h, -78 °C
1.3 0.5 h, -78 °C; -78 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Regioselective formylation of 1,3-disubstituted benzenes through in situ lithiation
Wang, Le; et al, Tetrahedron Letters, 2013, 54(45), 6053-6056

합성회로 36

반응 조건
1.1 Catalysts: Citric acid Solvents: Water ;  9 min
참조
Citric acid catalyzed deprotection of carbonyl compounds from phenylhydrazones, semicarbazones and oximes under microwave irradiations
El Rahman, Naglaa M. Abd; et al, Oriental Journal of Chemistry, 2017, 33(4), 2030-2035

합성회로 37

반응 조건
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  1-Butyl-3-methylimidazolium bromide ;  168 min, 40 °C
참조
Mild oxidative deprotection of aromatic hydrazones and semicarbazones with KMnO4 in ionic liquid medium
Safaei-Ghomi, Javad; et al, Organic Preparations and Procedures International, 2011, 43(4), 372-376

2,6-Dichlorobenzaldehyde Raw materials

2,6-Dichlorobenzaldehyde Preparation Products

2,6-Dichlorobenzaldehyde 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:83-38-5)2,6-Dichlorobenzaldehyde
주문 번호:1932027
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:04
가격 ($):discuss personally
atkchemica
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:83-38-5)2,6-Dichlorobenzaldehyde
주문 번호:CL18827
인벤토리 상태:in Stock
재다:1g/5g/10g/100g
순결:95%+
마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 17:41
가격 ($):discuss personally

2,6-Dichlorobenzaldehyde 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:83-38-5)2,6-Dichlorobenzaldehyde
sfd3563
순결:99.9%
재다:200kg
가격 ($):문의
Jiangsu Xinsu New Materials Co., Ltd
(CAS:83-38-5)
SFD1058
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의